REACTION_CXSMILES
|
Br[C:2]([CH3:13])([CH3:12])[CH:3](OCCC)OCCC.C([CH:17]([CH:19]([C:21]([O-:23])=O)O)O)(O)=O.[K+].[OH2:25]>>[CH3:3][C:2]([O:23][CH2:21][CH2:19][CH3:17])([CH3:13])[CH2:12][OH:25] |f:1.2|
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
BrC(C(OCCC)OCCC)(C)C
|
Name
|
potassium hydrogen tartrate
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C(O)C(O)C(=O)[O-].[K+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 7 h
|
Duration
|
7 h
|
Type
|
DISTILLATION
|
Details
|
the liquid that was distilled between 82-90° C.
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CO)(C)OCCC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g | |
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |